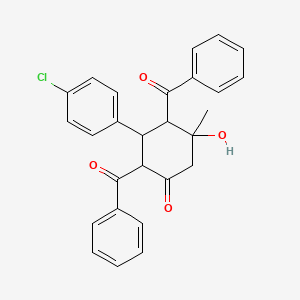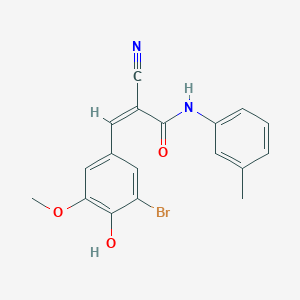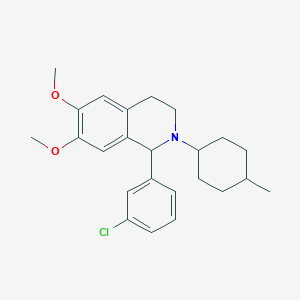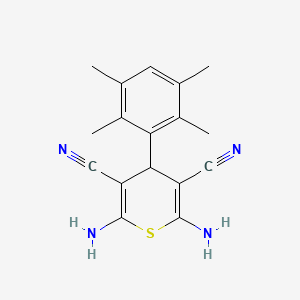
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but was never marketed for human use. Instead, it was used as a research chemical and as a tool for studying the opioid receptor system. In recent years, however, it has emerged as a popular recreational drug, leading to concerns about its safety and potential for abuse.
作用机制
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone is a potent agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone binds to the mu opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the reduction of pain perception. It also produces feelings of euphoria and sedation, which are responsible for its abuse potential.
Biochemical and Physiological Effects:
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce dependence and addiction, as well as a range of other adverse effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
One advantage of using 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone in laboratory experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid receptor system and for identifying novel ligands for the mu receptor. However, its abuse potential and potential for producing adverse effects limit its usefulness in certain types of experiments, particularly those involving animal models.
未来方向
There are a number of future directions for research on 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, including the development of novel ligands for the mu opioid receptor, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications. Additionally, there is a need for further research on the safety and potential for abuse of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, particularly given its emergence as a recreational drug in recent years.
合成方法
The synthesis of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,4-dimethoxybenzyl alcohol to form the intermediate 2,4-dimethoxybenzyl 4-chlorobenzoate. This intermediate is then reacted with 5-hydroxy-5-methylcyclohexanone in the presence of a base to form 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has been used extensively in scientific research to study the opioid receptor system. Specifically, it has been used to investigate the structure-activity relationships of opioids and to identify novel ligands for the mu opioid receptor. It has also been used as a tool for studying the pharmacokinetics and pharmacodynamics of opioids.
属性
IUPAC Name |
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXBTMMYPIUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoyl-5-hydroxy-5-methyl-3-(4'-chloro-phenyl)cyclohexanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)

![1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)